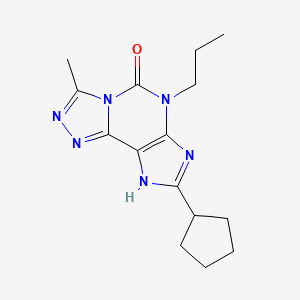
8-Cyclopentyl-3-methyl-6-propyl-6,7-dihydro-5H-1,2,4-triazolo(3,4-i)purin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Cyclopentyl-3-methyl-6-propyl-6,7-dihydro-5H-1,2,4-triazolo(3,4-i)purin-5-one is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a cyclopentyl group, a methyl group, and a propyl group attached to a triazolopyrimidine core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Cyclopentyl-3-methyl-6-propyl-6,7-dihydro-5H-1,2,4-triazolo(3,4-i)purin-5-one typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process typically includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to achieve efficient and scalable production. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize the efficiency of each step .
Chemical Reactions Analysis
Types of Reactions
8-Cyclopentyl-3-methyl-6-propyl-6,7-dihydro-5H-1,2,4-triazolo(3,4-i)purin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various alkylating agents. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
8-Cyclopentyl-3-methyl-6-propyl-6,7-dihydro-5H-1,2,4-triazolo(3,4-i)purin-5-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 8-Cyclopentyl-3-methyl-6-propyl-6,7-dihydro-5H-1,2,4-triazolo(3,4-i)purin-5-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazolopyrimidines with different substituents. Examples include:
- 8-Cyclopentyl-3-methyl-6-ethyl-6,7-dihydro-5H-1,2,4-triazolo(3,4-i)purin-5-one
- 8-Cyclopentyl-3-methyl-6-butyl-6,7-dihydro-5H-1,2,4-triazolo(3,4-i)purin-5-one
Uniqueness
What sets 8-Cyclopentyl-3-methyl-6-propyl-6,7-dihydro-5H-1,2,4-triazolo(3,4-i)purin-5-one apart is its specific combination of substituents, which may confer unique chemical and biological properties.
Properties
CAS No. |
135445-97-5 |
|---|---|
Molecular Formula |
C15H20N6O |
Molecular Weight |
300.36 g/mol |
IUPAC Name |
8-cyclopentyl-3-methyl-6-propyl-9H-[1,2,4]triazolo[3,4-f]purin-5-one |
InChI |
InChI=1S/C15H20N6O/c1-3-8-20-13-11(14-19-18-9(2)21(14)15(20)22)16-12(17-13)10-6-4-5-7-10/h10H,3-8H2,1-2H3,(H,16,17) |
InChI Key |
XLZCCEONHHHKNP-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=C(C3=NN=C(N3C1=O)C)NC(=N2)C4CCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



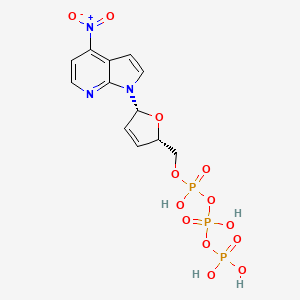

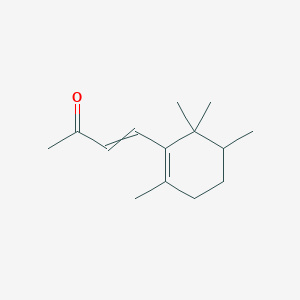
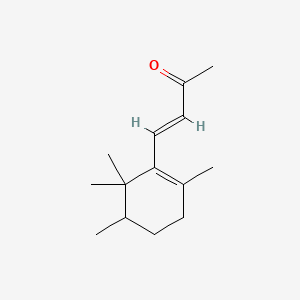

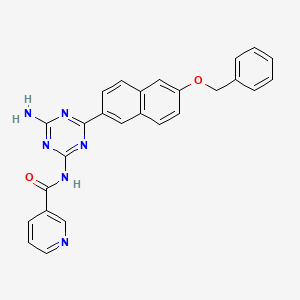
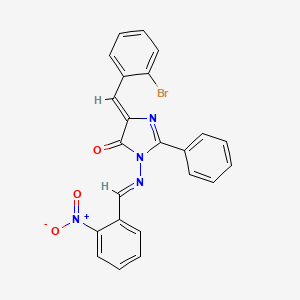
![3-[[2-[[3-[acetyl(methyl)amino]-2,4,6-triiodo-5-(methylcarbamoyl)benzoyl]amino]acetyl]amino]-5-(2-acetyloxyethylcarbamoyl)-2,4,6-triiodobenzoic acid](/img/structure/B12784022.png)
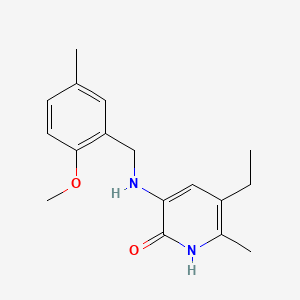
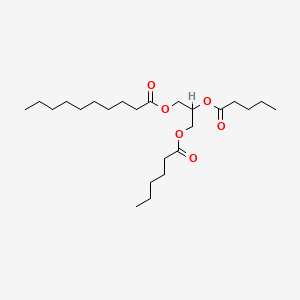
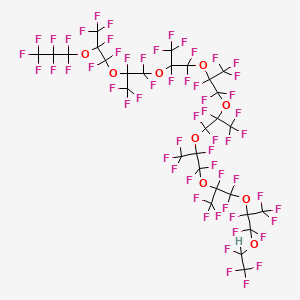

![(E)-but-2-enedioic acid;4-[4-(cyclopropylmethyl)-3-methylpiperazin-1-yl]-1-methyl-3,4,4a,8a-tetrahydro-2H-quinoline](/img/structure/B12784084.png)
